molecular formula C22H22N2O2S B5912658 (2E)-3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide

(2E)-3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide

Cat. No.: B5912658
M. Wt: 378.5 g/mol
InChI Key: IYGNKDFGGAJHLH-JLHYYAGUSA-N
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Description

(2E)-3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide is a synthetic organic compound with a complex structure It features an ethoxyphenyl group, a thiazolyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 5-(4-methylbenzyl)-1,3-thiazol-2-amine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with acrylamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or thiazolyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action and efficacy in treating various diseases, aiming to develop new pharmaceuticals.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide is unique due to its combination of an ethoxyphenyl group, a thiazolyl group, and a propenamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-3-26-19-11-8-17(9-12-19)10-13-21(25)24-22-23-15-20(27-22)14-18-6-4-16(2)5-7-18/h4-13,15H,3,14H2,1-2H3,(H,23,24,25)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGNKDFGGAJHLH-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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